molecular formula C12H13N3O B12582679 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one CAS No. 648895-45-8

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one

Cat. No.: B12582679
CAS No.: 648895-45-8
M. Wt: 215.25 g/mol
InChI Key: SUAFOQGQDXLAKN-UHFFFAOYSA-N
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Description

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one typically involves the reaction of 5-methyl-1H-1,2,3-triazole with a suitable phenylpropanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one
  • 3-(5-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carbonitrile
  • 2-(5-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

648895-45-8

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(5-methyl-2H-triazol-4-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C12H13N3O/c1-9-12(14-15-13-9)11(16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14,15)

InChI Key

SUAFOQGQDXLAKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C1C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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